2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been reported to interact with dna and PCAF (P300/CBP-associated factor), a histone acetyltransferase .
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting normal DNA function. In the case of PCAF, the compound may bind to the bromodomain of PCAF, inhibiting its activity .
Biochemical Pathways
Dna intercalation can disrupt dna replication and transcription, leading to cell death . Inhibition of PCAF can affect gene expression and cellular processes such as cell growth and differentiation .
Pharmacokinetics
In silico admet profiles have been performed for similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives .
Result of Action
The compound’s interaction with DNA and PCAF can lead to anti-proliferative effects, as seen in similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives . These compounds have shown cytotoxic activity against various cancer cell lines .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-16-9-8-14-21(17(16)2)35-25-24-29-30(15-23(32)27-19-11-5-7-13-22(19)34-3)26(33)31(24)20-12-6-4-10-18(20)28-25/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSUYNBKGYROE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.